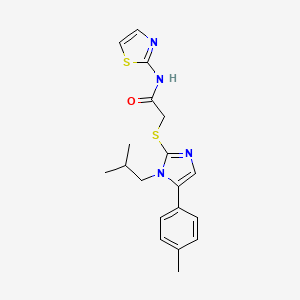
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, commonly known as ITA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole-based compounds and has shown promising results in various biological assays.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, which is synthesized from p-toluidine and 1-bromo-2-methylpropane. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using a coupling agent such as EDCI or DCC to form the final product.
Starting Materials
p-toluidine, 1-bromo-2-methylpropane, thiazole, chloroacetic acid, coupling agent (e.g. EDCI or DCC)
Reaction
Step 1: Synthesis of 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol, a. Dissolve p-toluidine (1.0 eq) in dry DMF and cool to 0°C., b. Add 1-bromo-2-methylpropane (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol as a white solid., Step 2: Synthesis of thiazol-2-ylacetic acid, a. Dissolve thiazole (1.0 eq) in dry DMF and cool to 0°C., b. Add chloroacetic acid (1.1 eq) and K2CO3 (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain thiazol-2-ylacetic acid as a white solid., Step 3: Coupling of intermediates, a. Dissolve 1-isobutyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) and thiazol-2-ylacetic acid (1.1 eq) in dry DMF., b. Add a coupling agent such as EDCI or DCC (1.2 eq) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with water., e. Recrystallize the solid from ethanol to obtain the final product as a white solid.
Mécanisme D'action
ITA exerts its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. ITA has also been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
ITA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. ITA has also been shown to reduce inflammation and oxidative stress in animal models. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ITA has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied in various biological assays, and its biological activity has been well characterized. However, ITA also has some limitations for lab experiments. It is a synthetic compound, and its toxicity and pharmacokinetics may differ from natural compounds. Additionally, ITA may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
ITA has shown promising results in various biological assays, and there are several future directions for its research. One potential application of ITA is in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic agent. Additionally, ITA may have potential applications in the treatment of inflammatory and metabolic diseases. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, ITA is a synthetic compound that has shown promising results in various biological assays. It has been extensively studied in scientific research and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ITA have been discussed in this paper. Further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Applications De Recherche Scientifique
ITA has been extensively used in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. ITA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to reduce inflammation and oxidative stress in animal models.
Propriétés
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORALJFJXMNWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2629883.png)
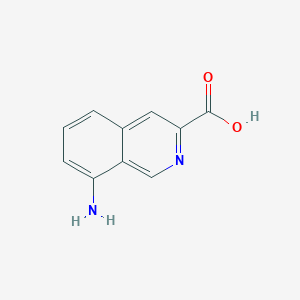
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2629887.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
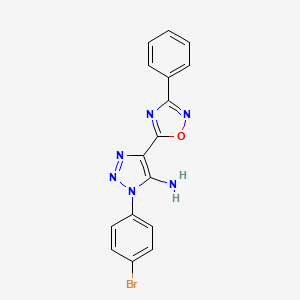
![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)
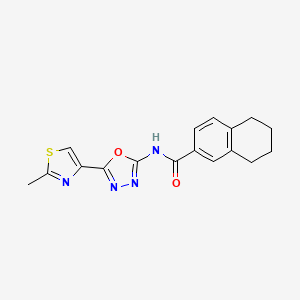
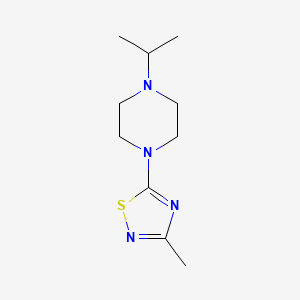
![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)
![[(4-Bromophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2629901.png)
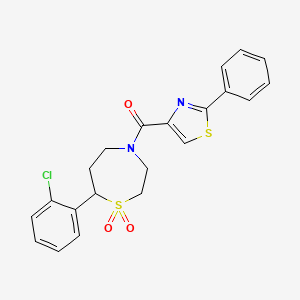
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)